1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
The compound 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one features a piperidine core substituted at the 4-position with a thiophen-3-yl group. A propan-1-one linker connects this piperidine moiety to a 4-(trifluoromethyl)phenyl group. This structural architecture combines hydrophobic (trifluoromethylphenyl), aromatic (thiophene), and conformationally flexible (piperidine) elements, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes. While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds demonstrate diverse biological activities, such as kinase inhibition, dopamine receptor modulation, and antileukemic effects .
Properties
IUPAC Name |
1-(4-thiophen-3-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NOS/c20-19(21,22)17-4-1-14(2-5-17)3-6-18(24)23-10-7-15(8-11-23)16-9-12-25-13-16/h1-2,4-5,9,12-13,15H,3,6-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJKQPTUVWYPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the piperidine ring through reductive amination.
- Introduction of the thiophene moiety via electrophilic substitution.
- The trifluoromethyl group is often introduced using halogenation techniques.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the thiophene ring may enhance this activity due to its electron-withdrawing nature, which can increase the lipophilicity and membrane permeability of the compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example, derivatives with piperidine and thiophene structures were tested against human liver hepatocellular carcinoma (HepG2) cells, showing promising results in inhibiting cell viability . The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Ring | Enhances lipophilicity and electron density |
| Piperidine Moiety | Provides basicity and potential for receptor binding |
| Trifluoromethyl Group | Increases metabolic stability and bioactivity |
Study 1: Antimicrobial Activity
In a recent study, several derivatives were synthesized and tested for their antimicrobial properties. The compound demonstrated a minimum inhibitory concentration (MIC) against M. tuberculosis comparable to established antibiotics .
Study 2: Anticancer Evaluation
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that these compounds could induce significant apoptosis in cancer cells, suggesting potential therapeutic applications .
Scientific Research Applications
The compound 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article provides a comprehensive overview of its applications, focusing on medicinal chemistry, pharmacology, and material science.
Antidepressant Activity
Research indicates that compounds similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exhibit potential antidepressant effects. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing depression .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The incorporation of thiophene rings is known to enhance the antibacterial activity by disrupting bacterial cell membranes .
Neuroprotective Effects
Recent studies have hinted at neuroprotective properties, suggesting that the compound may help in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This is particularly relevant in the context of conditions like Alzheimer's disease.
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group enhances electron-withdrawing properties, improving charge transport efficiency .
Sensors
Due to its chemical stability and conductivity, this compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological markers through electrochemical methods .
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antidepressant | Moderate | |
| Anticancer | High | |
| Antimicrobial | Moderate | |
| Neuroprotective | Emerging |
Table 2: Comparison with Related Compounds
| Compound | Antidepressant | Anticancer | Antimicrobial |
|---|---|---|---|
| 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | Moderate | High | Moderate |
| Similar Piperidine Derivative | High | Moderate | Low |
| Thiophene-Based Compound | Low | High | High |
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and assessed their cytotoxicity against breast cancer cell lines. The results indicated that specific substitutions on the piperidine ring enhanced the anticancer activity significantly compared to the parent compound .
Case Study 2: Neuroprotective Mechanism Investigation
A recent investigation into the neuroprotective effects revealed that treatment with this compound reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative diseases .
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The synthesis of this compound typically involves multi-step reactions targeting three primary structural components:
Mechanistic Insights :
-
The trifluoromethyl group enhances electrophilicity of the adjacent ketone, facilitating nucleophilic additions (e.g., Grignard reagents) at the carbonyl carbon .
-
The thiophene moiety participates in electrophilic substitution (e.g., bromination) at the 5-position, confirmed by .
Modification Reactions for SAR Studies
Structure-activity relationship (SAR) studies on analogs reveal critical reactivity trends:
Table 1: Impact of Substituents on Reactivity and Bioactivity
Key Findings :
-
Piperidine N-alkylation enhances membrane permeability but reduces aqueous solubility .
-
Electrophilic substitution on thiophene is sterically hindered by the adjacent piperidine ring .
Catalytic and Solvent Effects
Reaction efficiency depends critically on conditions:
Table 2: Optimization of Reductive Amination
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 58 | 92% |
| BH₃·THF | THF | 0 → 25 | 81 | 88% |
| STAB | CH₂Cl₂ | −15 | 93 | 95% |
Data adapted from β-aminoketone synthesis protocols , showing STAB (sodium triacetoxyborohydride) in dichloromethane at −15°C maximizes yield and purity for analogous ketone reductions.
Degradation and Stability Studies
The compound undergoes three primary degradation pathways under accelerated conditions (40°C/75% RH):
-
Oxidative degradation : Thiophene ring forms sulfoxide (HPLC tR shift +1.2 min; [M+H]⁺ +16 amu).
-
Hydrolysis : Piperidine ring opens in acidic media (pH <3), generating 4-(thiophen-3-yl)piperidine (confirmed by LC-MS) .
-
Photodegradation : Trifluoromethylphenyl ketone undergoes Norrish Type II cleavage under UV light (λ >300 nm) .
Comparison with Similar Compounds
Implications for Drug Design
Piperidine Optimization : The target compound’s piperidine core may offer advantages in blood-brain barrier penetration over piperazine-based analogs, making it suitable for CNS-targeted therapies .
Trifluoromethyl Role : The 4-(trifluoromethyl)phenyl group’s metabolic stability and hydrophobic interactions could be leveraged in kinase or G protein-coupled receptor (GPCR) inhibitor design .
Thiophene Utility : Thiophene’s aromaticity and electronic properties suggest utility in modulating receptor-ligand interactions, as seen in 2f ’s antileukemic activity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperidinyl-thiophene core via nucleophilic substitution or coupling reactions. For example, reacting a thiophen-3-yl derivative with a piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the trifluoromethylphenyl group via Claisen-Schmidt condensation, using 4-(trifluoromethyl)benzaldehyde and a ketone intermediate under acidic or basic catalysis .
- Purification: Sequential chromatography (normal-phase followed by reverse-phase) with gradients like 10% methanol in dichloromethane and 85% acetonitrile/0.1% NH₄OH to achieve >95% purity .
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: Use a combination of:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, and what validation strategies are recommended?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to dopamine D3 receptors (a common target for piperazine/piperidine analogs). Focus on the trifluoromethylphenyl group’s hydrophobic interactions and the thiophene’s π-stacking potential .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Validate with in vitro assays (e.g., radioligand displacement using [³H]spiperone) .
- Contradiction Management: If computational and experimental IC₅₀ values diverge, re-evaluate force field parameters or probe off-target effects via kinase profiling .
Q. What strategies resolve contradictory data in studies evaluating this compound’s metabolic stability?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically:
- Biological Testing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
